6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
6-((4-Fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolo[3,4-d]pyrimidine derivative characterized by a sulfonyl group substituted with a 4-fluoro-2-methylphenyl moiety. The pyrrolo[3,4-d]pyrimidine core is a bicyclic scaffold comprising fused pyrrole and pyrimidine rings, which is structurally analogous to purines, making it a privileged structure in medicinal chemistry for targeting kinases and other enzymes . The sulfonyl group enhances solubility and modulates electronic properties, while the fluorinated aromatic substituent may improve metabolic stability and target binding . This compound has been investigated as part of a broader class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, which are critical in cancer therapy due to their role in DNA damage response (DDR) pathways .
Properties
IUPAC Name |
6-(4-fluoro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-9-4-11(14)2-3-13(9)20(18,19)17-6-10-5-15-8-16-12(10)7-17/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICXOPFGHUIXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions
Formation of Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between a pyrrole derivative and a suitable nitrile or amine can form the bicyclic core.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of Fluorinated Methylphenyl Ring: This step may involve a nucleophilic aromatic substitution reaction where a fluorinated methylphenyl halide reacts with the sulfonylated pyrrolo[3,4-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated methylphenyl ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the fluorinated methylphenyl ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs of this compound differ in substituents on the pyrrolo[3,4-d]pyrimidine core, which influence molecular weight, solubility, and biological activity.
Key Observations :
- Benzyl groups (e.g., 6-benzyl derivatives) add steric bulk, which may hinder target binding but improve pharmacokinetic properties .
- Amino and hydroxy groups (e.g., 2,4-diamine or 4-hydroxy derivatives) introduce hydrogen-bonding capabilities, critical for enzyme inhibition .
- The sulfonyl group in the target compound improves solubility compared to chloro analogs and may facilitate interactions with polar kinase active sites .
ATR Kinase Inhibition
The target compound belongs to a class of ATR inhibitors discovered for their ability to sensitize cancer cells to replication stress (RS) by disrupting DDR pathways . In contrast:
- Amino-substituted analogs (e.g., 6-(4-chlorophenyl)-2,4-diamine) have undefined targets but may mimic purine-based kinase inhibitors due to structural similarity .
Antimicrobial Activity
- Derivatives like 4-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine are precursors to quinolones with potent antimicrobial activity, highlighting the scaffold's versatility .
Biological Activity
6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound belonging to the pyrrolopyrimidine class. Its unique structure, characterized by a sulfonyl group and a fluorinated phenyl moiety, suggests potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H12FN3O2S
- Molecular Weight : 293.32 g/mol
- Structure : The compound features a pyrrolopyrimidine core with a sulfonyl group attached to a fluorinated phenyl ring.
The biological activity of 6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. This inhibition can lead to reduced cytokine production and modulation of inflammatory responses, making it a candidate for treating autoimmune diseases and other inflammatory conditions.
In Vitro Studies
- Cytokine Inhibition : The compound has shown significant inhibitory effects on cytokines such as IL-1β and TNFα in various cell lines, indicating its potential as an anti-inflammatory agent .
- Cell Proliferation : In studies involving cancer cell lines, 6-((4-fluoro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine demonstrated the ability to inhibit cell proliferation effectively.
In Vivo Studies
- Adjuvant-Induced Arthritis Model : In animal models of arthritis, the compound exhibited a reduction in joint swelling and inflammation, supporting its therapeutic potential for treating autoimmune diseases .
- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and bioavailability, with studies showing effective plasma concentration levels after oral administration in rodent models .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving rats with induced arthritis, administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups. The study reported a reduction in both swelling and pain response within one week of treatment.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Joint Swelling (mm) | 8.5 | 3.2 |
| Pain Response (score) | 7 | 2 |
Case Study 2: Cancer Cell Line Study
A study evaluating the effects on human cancer cell lines found that treatment with the compound led to a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrrolopyrimidine derivatives known for their therapeutic effects:
Q & A
Basic Research: What are the key considerations for optimizing the multi-step synthesis of this compound?
Answer:
Synthesis optimization requires balancing reaction efficiency and purity. Critical steps include:
- Sulfonylation : Ensure stoichiometric control of the sulfonyl chloride reagent to avoid side reactions (e.g., over-sulfonation) .
- Cyclization : Use catalytic acid/base conditions (e.g., p-TsOH or DBU) to promote pyrrolo-pyrimidine ring formation while minimizing byproducts .
- Purification : Employ gradient elution in preparative HPLC or column chromatography to isolate intermediates with ≥95% purity .
- Analytical Validation : Confirm structural integrity via H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .
Basic Research: How can researchers structurally characterize this compound and its intermediates?
Answer:
A combination of spectroscopic and computational methods is essential:
- NMR Spectroscopy : Use F NMR to track fluorinated substituents and 2D NMR (e.g., COSY, HSQC) to resolve diastereotopic protons in the pyrrolo-pyrimidine core .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) or MALDI-TOF confirms molecular weight and fragmentation patterns .
- X-ray Diffraction : Resolve ambiguous stereochemistry or tautomeric forms via single-crystal X-ray analysis .
Basic Research: What theoretical frameworks guide the study of this compound’s bioactivity?
Answer:
Link hypotheses to established pharmacological or chemical principles:
- Structure-Activity Relationship (SAR) : Compare the sulfonyl and fluorophenyl groups to known enzyme inhibitors (e.g., kinase or protease targets) .
- Molecular Orbital Theory : Use DFT calculations to predict electron-deficient regions of the pyrrolo-pyrimidine ring, which may influence binding affinity .
Advanced Research: How should researchers address contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cell-based assays (e.g., luciferase reporters) .
- Purity Thresholds : Re-test the compound after rigorous purification (e.g., recrystallization or chiral HPLC) to exclude confounding byproducts .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-chloro-pyrrolo-pyrimidine derivatives) to identify trends .
Advanced Research: What computational approaches enhance mechanistic understanding of this compound?
Answer:
Integrate modeling with experimental
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on sulfonyl group interactions with catalytic lysines .
- MD Simulations : Perform 100-ns simulations to assess binding stability and solvent effects in the pyrrolo-pyrimidine pocket .
- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic liabilities (e.g., CYP450 inhibition) early in development .
Advanced Research: What challenges arise in scaling up synthesis, and how can they be addressed?
Answer:
Scale-up hurdles include yield drop and impurity accumulation:
- Process Intensification : Transition batch reactions to continuous flow systems for precise control of exothermic steps (e.g., sulfonylation) .
- Membrane Technologies : Implement nanofiltration or reverse osmosis to recover catalysts and reduce waste .
- DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, pH) affecting yield and enantiomeric excess .
Advanced Research: How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Answer:
Combine target-agnostic and hypothesis-driven methods:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to identify binding partners .
- CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal interactions .
- Metabolomics : Track downstream metabolic shifts via LC-MS/MS after compound treatment .
Advanced Research: What strategies enable systematic SAR exploration of pyrrolo-pyrimidine derivatives?
Answer:
Prioritize modular synthetic routes and high-throughput screening:
- Parallel Synthesis : Vary substituents at the 4-fluoro-2-methylphenyl group using Suzuki-Miyaura couplings or reductive amination .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., sulfonyl vs. carbonyl) to bioactivity .
- Crystallographic SAR : Co-crystallize derivatives with target proteins to map binding interactions atomistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
